2-Morpholino-6-phenyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a heterocyclic compound that features a morpholine ring, a phenyl group, and two trifluoromethyl groups attached to an oxadiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a trifluoromethyl ketone in the presence of an acid catalyst to form the oxadiazine ring. The morpholine and phenyl groups are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazine N-oxides.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile: Similar in structure but with a pyridine ring instead of an oxadiazine ring.
5-fluoro-3-morpholin-4-yl-2,1-benzoxaborol-1(3H)-ol: Contains a morpholine ring and fluorine substituents but differs in the core structure.
Uniqueness
2-(morpholin-4-yl)-6-phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H13F6N3O2 |
---|---|
Molekulargewicht |
381.27 g/mol |
IUPAC-Name |
2-morpholin-4-yl-6-phenyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C15H13F6N3O2/c16-14(17,18)13(15(19,20)21)22-11(10-4-2-1-3-5-10)26-12(23-13)24-6-8-25-9-7-24/h1-5H,6-9H2 |
InChI-Schlüssel |
BUTCTGFFNHTJNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(N=C(O2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.